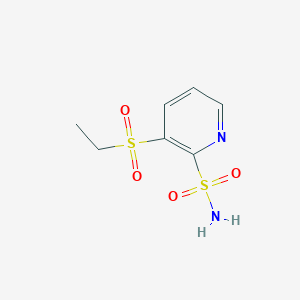

3-(Ethylsulfonyl)pyridine-2-sulfonamide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-ethylsulfonylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S2/c1-2-14(10,11)6-4-3-5-9-7(6)15(8,12)13/h3-5H,2H2,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAJJLYQUHJURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869609 | |

| Record name | 3-(Ethylsulfonyl)pyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Pyridinesulfonamide, 3-(ethylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

117671-01-9 | |

| Record name | 3-(Ethylsulfonyl)-2-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117671-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Ethylsulfonyl)pyridine-2-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117671019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinesulfonamide, 3-(ethylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Ethylsulfonyl)pyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethanesulfonyl)pyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(ETHYLSULFONYL)PYRIDINE-2-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO389IU6CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-(Ethylsulfonyl)pyridine-2-sulfonamide: Core Properties and Applications

Introduction

Overview of this compound

This compound is a pyridine sulfonamide compound that has garnered attention primarily within the agrochemical sector. It is recognized as a principal environmental transformation product of the widely used sulfonylurea herbicide, Rimsulfuron. The study of this compound is crucial for understanding the environmental fate and metabolic pathways of its parent herbicide. Furthermore, its inherent chemical structure, featuring both a sulfonamide and an ethylsulfonyl group on a pyridine ring, suggests potential for its own biological activity, which warrants further investigation for novel applications.

Chemical Identity and Structure

The chemical structure of this compound is characterized by a pyridine ring substituted at the 2-position with a sulfonamide group (-SO₂NH₂) and at the 3-position with an ethylsulfonyl group (-SO₂CH₂CH₃).

-

IUPAC Name: 3-ethylsulfonylpyridine-2-sulfonamide

-

CAS Number: 117671-01-9

-

Molecular Formula: C₇H₁₀N₂O₄S₂

-

Molecular Weight: 250.3 g/mol

-

Canonical SMILES: CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)N

-

InChI Key: ZVAJJLYQUHJURI-UHFFFAOYSA-N

Relevance in Agrochemical Research

The primary relevance of this compound in agrochemical research stems from its role as a metabolite of Rimsulfuron.[1] Understanding the formation, persistence, and potential herbicidal activity of this metabolite is essential for comprehensive environmental risk assessments of the parent compound. Moreover, the sulfonamide functional group is a well-established pharmacophore in a variety of therapeutic agents, suggesting that this compound could serve as a scaffold or lead compound in drug discovery programs beyond its current context in agriculture.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in biological and environmental systems. A summary of its key properties is presented below.

Summary of Key Properties

| Property | Value | Source |

| Appearance | White to off-white solid powder | [2][3] |

| Melting Point | 211-212.5 °C | [4] |

| Boiling Point | 544.3 ± 60.0 °C at 760 mmHg | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| XLogP3 | -0.04 to -0.6 | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Vapor Pressure | 6.57E-12 mmHg at 25°C | [4] |

Solubility Profile

The calculated XLogP3 value of approximately -0.04 to -0.6 suggests that this compound is a relatively hydrophilic compound.[4] Experimental observations confirm that it is slightly soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[2] Its solubility in water is not explicitly quantified in the available literature, but its hydrophilic nature suggests it may have some degree of aqueous solubility.

Stability and Storage Recommendations

This compound is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[4]

Synthesis and Manufacturing

The synthesis of this compound has been described in the patent literature, typically involving a multi-step process starting from 2,3-dichloropyridine.

Synthetic Pathway Overview

The overall synthetic strategy involves the introduction of the ethylthio group, followed by oxidation to the ethylsulfonyl group, and subsequent conversion of the chloro group at the 2-position to a sulfonamide.

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

The following protocol is a generalized procedure based on patent literature and may require optimization.[5][6]

-

Synthesis of 2,3-bis(Ethylthio)pyridine: 2,3-Dichloropyridine is reacted with sodium ethanethiolate in a suitable solvent to yield 2,3-bis(ethylthio)pyridine.

-

Oxidation to 2,3-bis(Ethylsulfonyl)pyridine: The resulting 2,3-bis(ethylthio)pyridine is oxidized using a suitable oxidizing agent, such as hydrogen peroxide or a peroxy acid, to form 2,3-bis(ethylsulfonyl)pyridine.

-

Formation of 3-(Ethylsulfonyl)-2-mercaptopyridine: 2,3-bis(Ethylsulfonyl)pyridine undergoes a nucleophilic substitution reaction with a sulfhydrylating agent, such as sodium hydrosulfide (NaSH) or a mixture of sodium sulfide and sulfur, to selectively replace the ethylsulfonyl group at the 2-position with a thiol group.[6]

-

Chlorination to 3-(Ethylsulfonyl)pyridine-2-sulfonyl chloride: The 3-(ethylsulfonyl)-2-mercaptopyridine is then subjected to chlorination, for example, with chlorine gas in a suitable solvent system, to produce 3-(ethylsulfonyl)pyridine-2-sulfonyl chloride.[6]

-

Ammonolysis to this compound: The final step involves the reaction of 3-(ethylsulfonyl)pyridine-2-sulfonyl chloride with ammonia (ammonolysis) to form the desired product, this compound. The reaction progress can be monitored by HPLC.[5]

Purification and Characterization

The final product is typically purified by recrystallization. The purity of the compound can be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Mechanism of Action and Biological Activity

Inhibition of Acetolactate Synthase (ALS)

As a sulfonamide, this compound is predicted to act as an inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[7][8] By inhibiting ALS, the compound would disrupt protein synthesis and lead to the cessation of growth and eventual death of susceptible organisms. This is the established mechanism of action for sulfonylurea herbicides like Rimsulfuron.[7]

Herbicidal Spectrum and Efficacy

Potential for Other Biological Activities

The sulfonamide moiety is a key feature in many antibacterial drugs. Although not extensively studied for this purpose, this compound could potentially exhibit antimicrobial properties. Further research would be needed to explore its activity against various bacterial and fungal strains.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical technique for the analysis of this compound.

A general reverse-phase HPLC method can be employed for purity assessment.

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)[9]

-

Mobile Phase: A gradient of acetonitrile and water (with a possible acidic modifier like formic acid) is a common starting point for sulfonamide analysis.

-

Detection: UV detection at a wavelength around 254 nm is suitable.[9]

-

Injection Volume: 5-20 µL

-

Flow Rate: 1.0 mL/min

This method would need to be optimized for the specific instrumentation and desired separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

-

¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons on the pyridine ring, and a broad singlet for the sulfonamide NH₂ protons. The chemical shifts of the pyridine protons would be influenced by the two electron-withdrawing sulfonyl groups.

-

¹³C NMR: The spectrum would display signals for the two carbons of the ethyl group and the carbons of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Under electrospray ionization (ESI), the molecule would be expected to show a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Fragmentation would likely involve the loss of SO₂ and cleavage of the ethyl group.

Environmental Fate and Toxicology

Role as a Metabolite of Rimsulfuron

This compound is a known metabolite of the herbicide Rimsulfuron, formed by the cleavage of the sulfonylurea bridge.[1] The rate of this metabolism can vary in different plant species, which is a basis for the selectivity of Rimsulfuron.

Environmental Degradation

As a sulfonamide, its environmental degradation may be influenced by factors such as pH, temperature, and microbial activity. The degradation of sulfonamides in the environment can proceed through various pathways, including cleavage of the S-N bond and modifications to the aromatic ring.[2][10]

Toxicological Profile and Safety Precautions

Based on GHS classifications, this compound is considered to be a hazardous substance.[4]

-

Hazard Statements:

-

Precautionary Measures:

Conclusion

This compound is a compound of significant interest in the field of agrochemical science, primarily due to its role as a metabolite of the herbicide Rimsulfuron. Its basic physicochemical properties, synthesis, and likely mechanism of action as an ALS inhibitor are relatively well-understood. However, for a more complete understanding and to unlock its potential for other applications, further research is needed to quantify its herbicidal efficacy, explore other biological activities, and fully characterize its environmental behavior and toxicological profile. This guide provides a comprehensive summary of the current knowledge and a framework for future investigations into this intriguing molecule.

References

-

PubChem. (n.d.). Rimsulfuron. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Retrieved from [Link]

-

ChemRxiv. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

-

SciELO. (2014). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved from [Link]

-

AERU. (2025). 3-(ethylsulfonyl)-2-pyridinesulfonamide (Ref: IN E9260). Retrieved from [Link]

-

PubMed Central (PMC). (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

-

PubMed. (2014). Identification and evaluation of novel acetolactate synthase inhibitors as antifungal agents. Retrieved from [Link]

- Google Patents. (2008). Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbic.

-

PubMed. (2014). Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives. Retrieved from [Link]

-

PubMed Central (PMC). (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Retrieved from [Link]

-

PubMed. (2024). Ecological risks of sulfonamides and quinolones degradation intermediates: Toxicity, microbial community, and antibiotic resistance genes. Retrieved from [Link]

-

PubMed. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

- Google Patents. (n.d.). CN105153022A - Preparation method of 3-ethylsulfonyl-2-pyridinesulfonamide and intermediate thereof.

-

PubMed Central (PMC). (2012). 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide. Retrieved from [Link]

-

MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

- Google Patents. (n.d.). CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate.

-

ResearchGate. (2022). HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE. Retrieved from [Link]

-

University of California Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Retrieved from [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubMed. (2020). Resistance to acetolactate synthase inhibitors is due to a W 574 to L amino acid substitution in the ALS gene of redroot pigweed and tall waterhemp. Retrieved from [Link]

-

PubMed. (2018). Degradation of sulfonamide antibiotics and their intermediates toxicity in an aeration-assisted non-thermal plasma while treating strong wastewater. Retrieved from [Link]

-

CABI Digital Library. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound , 97% , 117671-01-9 - CookeChem [cookechem.com]

- 4. This compound | C7H10N2O4S2 | CID 164047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105153022A - Preparation method of 3-ethylsulfonyl-2-pyridinesulfonamide and intermediate thereof - Google Patents [patents.google.com]

- 6. CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents [patents.google.com]

- 7. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 8. Identification and evaluation of novel acetolactate synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Ecological risks of sulfonamides and quinolones degradation intermediates: Toxicity, microbial community, and antibiotic resistance genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

3-(Ethylsulfonyl)pyridine-2-sulfonamide CAS 117671-01-9

An In-depth Technical Guide to 3-(Ethylsulfonyl)pyridine-2-sulfonamide (CAS 117671-01-9)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's synthesis, potential mechanisms of action, applications, and analytical methodologies, grounded in established scientific principles and field-proven insights.

Core Compound Profile & Physicochemical Properties

This compound, identified by CAS Number 117671-01-9, is a substituted pyridine derivative featuring both a sulfonamide and an ethylsulfonyl functional group.[1][2] These groups are significant pharmacophores, contributing to the molecule's utility as a building block in medicinal and agricultural chemistry.[3][4] Its primary established use is as a critical intermediate in the synthesis of Rimsulfuron, a sulfonylurea herbicide.[1][5]

The compound typically presents as an off-white to pale solid or dry powder.[1][6] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 117671-01-9 | [1][7][8] |

| Molecular Formula | C₇H₁₀N₂O₄S₂ | [1][8][9] |

| Molecular Weight | 250.3 g/mol | [1][8][10] |

| Physical Form | Off-White to Pale Solid / Dry Powder | [1][6][11] |

| Melting Point | 209-212°C | [7] |

| Boiling Point (Predicted) | 544.3 ± 60.0 °C at 760 mmHg | [9] |

| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [9] |

| Flash Point (Predicted) | 283.0 ± 32.9 °C | [9] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [6] |

| IUPAC Name | 3-ethylsulfonylpyridine-2-sulfonamide | [1] |

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Pathway

The industrial synthesis of this compound is a multi-step process designed for efficiency and cost-effectiveness, often starting from the readily available precursor, 2,3-dichloropyridine.[5][12] The pathway leverages sequential nucleophilic substitution and oxidation reactions.[13]

Synthesis Workflow Overview

Caption: Industrial synthesis workflow from 2,3-Dichloropyridine.

Detailed Synthesis Protocol

The following protocol is a synthesized representation based on methodologies described in patent literature.[5][12]

Step 1: Synthesis of 3-Ethylsulfonyl-2-pyridinethiol (Intermediate I)

-

Reaction Setup: A solution of 2,3-dichloropyridine in a suitable solvent (e.g., DMF, NMP) is prepared.[12]

-

Thiolation: This solution is added dropwise to a heated aqueous mixture (80-90°C) containing a thiolation reagent, such as sodium hydrosulfide (NaSH) or a mixture of sodium sulfide and sulfur.[12]

-

Nucleophilic Substitution: The reaction temperature is raised and maintained at 110-120°C to facilitate the nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring.[12][13] The chlorine at the C2 position is more electrophilic and thus more reactive due to the ortho effect of the ring nitrogen.[13]

-

Work-up: Upon completion, the reaction mixture is cooled and acidified to precipitate the 3-ethylsulfonyl-2-pyridinethiol intermediate.

Step 2: Synthesis of 3-Ethylsulfonyl-2-pyridine Sulfonyl Chloride (Intermediate II)

-

Dissolution: The dried 3-ethylsulfonyl-2-pyridinethiol from the previous step is dissolved in a mixed solvent system, typically dichloromethane and water.[12]

-

Oxidative Chlorination: The solution is cooled to a low temperature, generally between -10°C and 10°C.[5] An oxidizing agent, most commonly chlorine gas, is bubbled through the solution.[12] The temperature must be carefully controlled during this exothermic step to prevent side reactions.

-

Reaction Monitoring: The reaction is monitored by a suitable analytical method, such as HPLC, until the starting material is consumed (typically <0.5%).[12]

-

Isolation: The organic layer containing the 3-ethylsulfonyl-2-pyridine sulfonyl chloride is separated for the next step.

Step 3: Synthesis of this compound (Final Product)

-

Ammonolysis/Condensation: The solution of the sulfonyl chloride intermediate is added to aqueous ammonia at a controlled temperature, typically between 0°C and 10°C.[5][12] The molar ratio of ammonia to the sulfonyl chloride is kept in excess (e.g., 3-5 equivalents) to drive the reaction to completion.[5]

-

Precipitation & Purification: After the reaction is complete, the pH is adjusted to 7.0-7.5, causing the final product to precipitate out of the solution.[12]

-

Final Processing: The precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., dichloromethane), and dried under a vacuum to yield this compound with high purity.[12]

Potential Mechanism of Action & Biological Relevance

While the specific biological targets of this compound itself are not extensively documented, its chemical structure places it within the sulfonamide class of compounds, which are known to exhibit a wide range of pharmacological activities.[4][14] The biological activity of sulfonamides is intrinsically linked to the -SO₂NH₂ group, which can act as a mimic of p-aminobenzoic acid (PABA) or bind to the active sites of various enzymes.[15][16]

Potential mechanisms, extrapolated from the broader sulfonamide class, include:

-

Enzyme Inhibition: Sulfonamides are classic enzyme inhibitors. This can include inhibition of dihydropteroate synthetase in bacteria, carbonic anhydrases, kinases, and proteases.[3][4][17] The ethylsulfonyl group at the 3-position can further influence binding affinity and specificity.

-

Receptor Antagonism: Certain sulfonamide derivatives act as antagonists for various receptors, including serotonin receptors.[15]

Illustrative Pathway: General Enzyme Inhibition

The sulfonamide moiety can interact with metallic cofactors (like zinc in carbonic anhydrase) or form hydrogen bonds within an enzyme's active site, leading to competitive inhibition.

Caption: General mechanism of competitive enzyme inhibition by a sulfonamide.

Applications in Research and Development

This compound is primarily a synthetic intermediate, but its structural motifs suggest broader applications in discovery research.

-

Agrochemical Synthesis: Its most prominent role is as a key building block for the herbicide Rimsulfuron.[1][5] This underscores its industrial importance in the agricultural sector.

-

Medicinal Chemistry Scaffold: The sulfonamide group is a cornerstone in drug discovery, featured in antibacterial, anti-inflammatory (COX-2 inhibitors), antiviral, and anticancer agents.[3][15][18] This compound serves as a valuable starting point or fragment for developing new therapeutic agents targeting these pathways.[19]

-

Chemical and Biological Research: It is used as a research chemical for exploring structure-activity relationships (SAR) in novel pyridine and sulfonamide derivatives.[11][20][21] Its reactivity allows for further chemical modification to generate libraries of related compounds for screening.[13]

Analytical Methodologies

Accurate analysis of this compound is critical for quality control during synthesis and for research purposes. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed for sensitive quantification in complex matrices.

Analytical Workflow for Quantification

Caption: Typical workflow for LC-MS/MS analysis of sulfonamides.

Protocol: Purity Determination by HPLC

This general protocol is based on standard practices for analyzing similar organic compounds.[22]

-

System Preparation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted to 4.5) and acetonitrile.[22] A common gradient might be 62:38 (A:B).[22]

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.[22]

-

Detection: Monitor the elution at a suitable wavelength, such as 230 nm.[22]

-

Analysis: Calculate the purity of the compound by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol: Trace Quantification by LC-MS/MS

This protocol is adapted from established methods for multi-residue analysis of sulfonamides.[23]

-

Extraction: Homogenize 1 gram of the sample (e.g., fish tissue, soil) in a centrifuge tube. Add an extraction solvent such as acidic acetonitrile and vortex thoroughly.[23]

-

Centrifugation: Centrifuge the sample to separate the solid matrix from the liquid extract.

-

Dilution & Filtration: Transfer the supernatant (the acetonitrile layer) and dilute as necessary. Filter the extract through a 0.22 µm syringe filter before analysis.

-

LC Separation: Use a UPLC/HPLC system with a C18 column to separate the analyte from matrix components. A gradient elution with mobile phases of water (with 0.1% formic acid) and acetonitrile is common.

-

MS/MS Detection: Analyze the eluent using a tandem mass spectrometer with an electrospray ionization (ESI) source. Set the instrument to Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions to ensure high selectivity and sensitivity.

-

Quantification: Create a calibration curve using certified reference standards and quantify the analyte in the sample by comparing its peak area to the curve.

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound to ensure personnel safety and maintain compound integrity.

GHS Hazard Classification

The compound is classified as an irritant.[1]

| Hazard Class | GHS Code | Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Source: PubChem, ECHA Data[1][24]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[24][25]

-

Personal Protective Equipment:

-

General Hygiene: Wash hands thoroughly after handling.[24] Do not eat, drink, or smoke in the work area.[25]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][24]

-

Incompatibilities: Keep away from strong oxidizing agents and moisture.[26]

Conclusion

This compound (CAS 117671-01-9) is a compound of significant utility, primarily as an indispensable intermediate in the agrochemical industry. Its synthesis from basic precursors is well-established and optimized for industrial scale. While its specific biological profile is not deeply explored, its inclusion in the sulfonamide family positions it as a molecule of interest for medicinal chemistry research, offering a versatile scaffold for the development of novel therapeutics. Adherence to rigorous analytical methods and safety protocols is paramount for its effective and safe utilization in both industrial and research settings.

References

-

3-Ethylsulfonyl-2-Pyridinesulfonamide Chemical & Physical Properties. (n.d.). Chemsrc. [Link]

-

This compound. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD. [Link]

- Preparation method of 3-ethylsulfonyl-2-pyridinesulfonamide and intermediate thereof. (2015). CN105153022A.

- The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate. (2018). CN105153022B.

-

3-(ethylsulfonyl)-2-pyridinesulfonamide (Ref: IN E9260). (2025). AERU. [Link]

-

Al-Hussain, S. A., & Al-shmery, B. H. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Water Science, 11(7), 119. [Link]

-

Al-Trawneh, S. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Clinical Schizophrenia & Related Psychoses. [Link]

-

Aslam, M., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]

-

Bagher, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]

-

Bagher, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. [Link]

-

El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link]

-

Turaev, A. S., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 8998. [Link]

-

Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect. (2016). SlideShare. [Link]

-

Al-Qaim, F. F., & Abdullah, M. P. (2014). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 19(11), 17871-17915. [Link]

-

Chen, Y., et al. (2011). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis, 19(3). [Link]

-

Method for detecting content of pyridine-3-sulfonyl chloride. (2022). CN114710186A. Patsnap. [Link]

Sources

- 1. This compound | C7H10N2O4S2 | CID 164047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajchem-b.com [ajchem-b.com]

- 5. CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents [patents.google.com]

- 6. 117671-01-9 | CAS DataBase [m.chemicalbook.com]

- 7. 117671-01-9 3-Ethylsulfonyl-2-pyridinesulfonamide AKSci V1906 [aksci.com]

- 8. scbt.com [scbt.com]

- 9. 3-Ethylsulfonyl-2-Pyridinesulfonamide | CAS#:117671-01-9 | Chemsrc [chemsrc.com]

- 10. This compound , 97% , 117671-01-9 - CookeChem [cookechem.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. CN105153022A - Preparation method of 3-ethylsulfonyl-2-pyridinesulfonamide and intermediate thereof - Google Patents [patents.google.com]

- 13. Buy this compound (EVT-291811) | 117671-01-9 [evitachem.com]

- 14. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. openaccesspub.org [openaccesspub.org]

- 16. Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. acu.edu.in [acu.edu.in]

- 21. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 23. jfda-online.com [jfda-online.com]

- 24. echemi.com [echemi.com]

- 25. kishida.co.jp [kishida.co.jp]

- 26. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(Ethylsulfonyl)pyridine-2-sulfonamide

Abstract

This technical guide provides a comprehensive overview of 3-(ethylsulfonyl)pyridine-2-sulfonamide, a key chemical intermediate and significant environmental metabolite. This document delves into the molecule's fundamental chemical and physical properties, outlines detailed synthetic pathways, and explores its critical role in the production of the sulfonylurea herbicide, Rimsulfuron. Furthermore, this guide discusses the environmental fate of Rimsulfuron, highlighting the formation of this compound as a primary degradation product. The guide also infers the potential biological activity and mechanism of action based on structure-activity relationships within the broader class of pyridine sulfonamide herbicides. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical synthesis, and environmental science.

Introduction and Core Chemical Identity

This compound is a substituted pyridine derivative characterized by the presence of both an ethylsulfonyl group at the 3-position and a sulfonamide group at the 2-position of the pyridine ring. Its chemical structure confers specific reactivity and properties that make it a valuable building block in organic synthesis, particularly in the agrochemical industry.[1] The presence of two sulfonyl groups and the nitrogenous heterocyclic core are defining features that influence its chemical behavior and biological interactions.

The primary significance of this compound lies in its role as a crucial precursor for the synthesis of Rimsulfuron, a potent and selective post-emergence herbicide used for the control of a wide range of grass and broadleaf weeds in crops such as maize and potatoes.[2][3] Moreover, it is a recognized environmental transformation product resulting from the degradation of Rimsulfuron in soil and aqueous environments.[2][4] Understanding the properties and synthesis of this molecule is therefore essential for both the efficient production of the herbicide and for monitoring its environmental impact.

Table 1: Core Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 117671-01-9 | [1] |

| Molecular Formula | C₇H₁₀N₂O₄S₂ | [1] |

| Molecular Weight | 250.30 g/mol | [4] |

| Appearance | Dry Powder / White Crystal | [4] |

| Melting Point | 211-212.5 °C | [5] |

| Boiling Point | 544.3 ± 60.0 °C at 760 mmHg | [5] |

| Density | 1.5 ± 0.1 g/cm³ | [5] |

| XLogP3 | -0.04 | [5] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that can be approached through various routes. The choice of a particular synthetic pathway in an industrial setting is often dictated by factors such as the availability and cost of starting materials, reaction efficiency, and scalability. A common and cost-effective approach starts from the readily available 2,3-dichloropyridine.[6][7]

The rationale behind this synthetic strategy involves the sequential introduction of the required functional groups onto the pyridine core. The differential reactivity of the chlorine atoms at the 2 and 3 positions of the pyridine ring can be exploited to achieve regioselective substitution.

Experimental Protocol: A Generalized Synthetic Procedure

The following protocol is a composite of methodologies described in the patent literature and represents a plausible route for the laboratory-scale synthesis of this compound.[6][7]

Step 1: Synthesis of 2-Chloro-3-(ethylthio)pyridine

-

Rationale: This step introduces the ethylthio- group at the 3-position of the pyridine ring via a nucleophilic aromatic substitution reaction. The 3-position is generally more susceptible to nucleophilic attack in 2,3-dihalopyridines.

-

Procedure:

-

To a solution of 2,3-dichloropyridine in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium hydroxide.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add ethanethiol while maintaining the temperature.

-

Allow the reaction to proceed to completion, monitoring by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product, for example, by vacuum distillation.

-

Step 2: Oxidation to 2-Chloro-3-(ethylsulfonyl)pyridine

-

Rationale: The ethylthio- group is oxidized to the corresponding ethylsulfonyl group. This is a crucial step as the sulfone moiety is a key structural feature of the final product and related herbicides.

-

Procedure:

-

Dissolve the 2-chloro-3-(ethylthio)pyridine from the previous step in a suitable solvent like acetic acid.

-

Add an oxidizing agent, such as hydrogen peroxide, portion-wise while controlling the temperature.

-

Monitor the reaction for the complete conversion of the sulfide to the sulfone.

-

After the reaction is complete, precipitate the product by adding water and collect it by filtration.

-

Step 3: Thiolation to 3-(Ethylsulfonyl)-2-pyridinethiol

-

Rationale: The chlorine atom at the 2-position is replaced with a thiol group. This is achieved through a nucleophilic substitution reaction using a sulfhydrylating agent.

-

Procedure:

-

React 2-chloro-3-(ethylsulfonyl)pyridine with a thiolation reagent, such as sodium hydrosulfide (NaSH) or a mixture of sodium sulfide and sulfur, in a suitable solvent.[6]

-

Heat the reaction mixture to facilitate the substitution.

-

After completion, acidify the reaction mixture to protonate the thiolate and precipitate the desired thiol.

-

Collect the product by filtration.

-

Step 4: Chlorination to 3-(Ethylsulfonyl)pyridine-2-sulfonyl chloride

-

Rationale: The thiol is converted to a sulfonyl chloride, which is a highly reactive intermediate for the subsequent amination step.

-

Procedure:

-

Suspend the 3-(ethylsulfonyl)-2-pyridinethiol in a mixture of an organic solvent (e.g., dichloromethane) and water.

-

Cool the mixture to a low temperature (-5 to 0 °C).

-

Bubble chlorine gas through the suspension while maintaining the temperature below 10 °C.[7]

-

Monitor the reaction for the disappearance of the starting material.

-

The resulting sulfonyl chloride can be used directly in the next step or isolated after an aqueous workup.

-

Step 5: Amination to this compound

-

Rationale: The final step involves the reaction of the sulfonyl chloride with an amine source, typically ammonia, to form the sulfonamide.

-

Procedure:

-

Add the 3-(ethylsulfonyl)pyridine-2-sulfonyl chloride solution to an excess of aqueous ammonia (ammoniacal liquor) at a controlled temperature.[6][7]

-

Stir the reaction mixture until the conversion is complete.

-

The product will precipitate from the reaction mixture.

-

Collect the solid by filtration, wash with water, and dry to obtain this compound.

-

Role in Agrochemical Synthesis

The primary industrial application of this compound is as a key building block in the synthesis of Rimsulfuron.[3][8] Rimsulfuron belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates and their specific mode of action.

The synthesis of Rimsulfuron involves the condensation of this compound with a pyrimidine derivative, typically phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate.[9] This reaction forms the characteristic sulfonylurea bridge that is essential for the herbicidal activity of the final product.

Environmental Fate and Significance

This compound is not only a synthetic precursor but also a significant degradation product of Rimsulfuron in the environment.[2][4] The sulfonylurea bridge in Rimsulfuron is susceptible to cleavage under various environmental conditions, particularly through hydrolysis. This degradation process leads to the formation of several metabolites, with this compound being one of the major and more stable products.[2][10]

The rate of Rimsulfuron degradation and the formation of its metabolites are influenced by factors such as soil type, pH, temperature, and microbial activity.[10][11] The persistence and potential mobility of this compound in the environment are therefore important considerations in the overall risk assessment of Rimsulfuron usage.

Inferred Biological Activity and Mechanism of Action

While specific toxicological and herbicidal studies on this compound are not extensively documented in publicly accessible literature, its biological activity can be inferred from its structural relationship to the parent compound, Rimsulfuron, and the broader class of sulfonylurea herbicides.

The herbicidal activity of sulfonylureas is due to their inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[12] Since this pathway is absent in animals, sulfonylurea herbicides exhibit low toxicity to mammals.[11]

It is plausible that this compound itself may possess some level of herbicidal activity, although likely significantly lower than that of Rimsulfuron. The sulfonylurea bridge is a key pharmacophore for potent ALS inhibition. The absence of this bridge in this compound would drastically reduce its binding affinity to the ALS enzyme. However, the pyridine sulfonamide scaffold is a known privileged structure in medicinal and agrochemical chemistry, and some derivatives have shown biological activity.[13]

Safety and Handling

According to available safety data, this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[5] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[5]

Conclusion

This compound is a compound of considerable interest in the field of agrochemical science. Its role as an indispensable intermediate in the synthesis of the herbicide Rimsulfuron underscores its industrial importance. Concurrently, its formation as a primary environmental metabolite necessitates a thorough understanding of its properties and behavior for comprehensive environmental risk assessment. While its own biological activity appears to be limited compared to the parent herbicide, the pyridine sulfonamide core remains a significant scaffold for the design of new bioactive molecules. This guide has provided a detailed technical overview of its chemical identity, synthesis, and multifaceted significance, offering a valuable resource for professionals in related scientific disciplines.

References

-

Doweyko, A. M., Bell, A. R., Minatelli, J. A., & Relyea, D. I. (1983). Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. Journal of Medicinal Chemistry, 26(4), 475–478. [Link]

-

Fabbrocino, S., Celano, G., & Scrano, L. (2009). Abiotic Degradation of the Herbicide Rimsulfuron on Minerals and Soil. In The Handbook of Environmental Chemistry (pp. 505-516). Springer, Berlin, Heidelberg. [Link]

-

Martins, J. M. F., & Mermoud, A. (2001). Degradation in soil and water and ecotoxicity of rimsulfuron and its metabolites. Chemosphere, 45(4-5), 509-518. [Link]

-

Scrano, L., Fabbrocino, S., Bufo, S. A., & Perucci, P. (1999). Chemical structure and degradation pathways of rimsulfuron. Fresenius Environmental Bulletin, 8(1-2), 48-53. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 91779, Rimsulfuron. Retrieved December 31, 2025, from [Link].

-

Martins, J. M. F., & Mermoud, A. (2001). Degradation in soil and water and ecotoxicity of rimsulfuron and its major metabolites. Chemosphere, 45(4-5), 509–518. [Link]

- Google Patents. (n.d.). CN105153022A - Preparation method of 3-ethylsulfonyl-2-pyridinesulfonamide and intermediate thereof.

- Google Patents. (n.d.). CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 164047, this compound. Retrieved December 31, 2025, from [Link].

- Google Patents. (n.d.). CN111646976A - Synthetic method of rimsulfuron.

-

Shen, D. L. (2007). Synthesis of Sulfonylurea Herbicide Rimsulfuron. Modern Agrochemicals. [Link]

-

European Food Safety Authority. (2017). Peer review of the pesticide risk assessment of the active substance rimsulfuron. EFSA Journal, 15(1), e04665. [Link]

-

Feng, X. T. (2008). Research On Synthesis Of Rimsulfuron (Master's thesis). [Link]

-

Duggleby, R. G., & Pang, S. S. (2000). Structure–activity relationships for a new family of sulfonylurea herbicides. Pest Management Science, 56(4), 367-371. [Link]

-

Dedelė, A., Vaškevičiūtė, K., Mickevičius, V., & Sapijanskaitė-Banevič, B. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(15), 4627. [Link]

- Google Patents. (n.d.). WO2016155602A1 - Novel form of rimsulfuron, process for its preparation and use thereof.

-

Wang, Q., et al. (2019). Synthesis, Crystal Structure and Herbicidal Activity of a Series of[11][13][14]Triazolo[1,5-a]pyrimidine-2-sulfonamide Compounds. Molecules, 24(21), 3866. [Link]

-

Liu, Y., et al. (2008). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Journal of the Korean Chemical Society, 52(5), 543-546. [Link]

-

Li, J., et al. (2012). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. European Journal of Medicinal Chemistry, 48, 247-253. [Link]

-

Ivanova, Y. B., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(19), 6296. [Link]

-

Arshad, F., et al. (2020). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Journal of Molecular Structure, 1202, 127265. [Link]

-

Martins, J. M. F., & Mermoud, A. (2001). Degradation in soil and water ecotoxicity of rimsulfuron and its metabolites. Chemosphere, 45(4-5), 509-518. [Link]

-

Al-Ghorbani, M., et al. (2016). Biological activity and synthesis of sulfonamide derivatives: A brief review. Journal of Chemical and Pharmaceutical Research, 8(8), 656-666. [Link]

-

Reilly, T. P., et al. (1998). Time-course of toxicity of reactive sulfonamide metabolites. Journal of Pharmacology and Experimental Therapeutics, 285(2), 646-653. [Link]

-

Panic, G., et al. (2018). Development of Praziquantel sulphonamide derivatives as antischistosomal drugs. PLoS Neglected Tropical Diseases, 12(4), e0006328. [Link]

-

Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(48), 6523-6525. [Link]

-

Probas2. (n.d.). rimsulfuron (en). Retrieved December 31, 2025, from [Link].

-

Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. [Link]

-

Ghorab, M. M., et al. (2011). Synthesis and antitumor activity of new sulfonamide derivatives of thiadiazolo[3,2-a]pyrimidines. European Journal of Medicinal Chemistry, 46(9), 3714-3720. [Link]

-

Arshad, M. F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 533-546. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Rimsulfuron | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111646976A - Synthetic method of rimsulfuron - Google Patents [patents.google.com]

- 4. This compound | C7H10N2O4S2 | CID 164047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CN105153022A - Preparation method of 3-ethylsulfonyl-2-pyridinesulfonamide and intermediate thereof - Google Patents [patents.google.com]

- 7. CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents [patents.google.com]

- 8. globethesis.com [globethesis.com]

- 9. WO2016155602A1 - Novel form of rimsulfuron, process for its preparation and use thereof - Google Patents [patents.google.com]

- 10. Degradation in soil and water and ecotoxicity of rimsulfuron and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iris.unibas.it [iris.unibas.it]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 3-(Ethylsulfonyl)pyridine-2-sulfonamide

Abstract: 3-(Ethylsulfonyl)pyridine-2-sulfonamide is a compound of significant interest within the agrochemical sector, primarily recognized as a key intermediate in the synthesis of the sulfonylurea herbicide Rimsulfuron.[1] It is also documented as an environmental transformation product of Rimsulfuron.[2] While the direct mechanism of action of this compound itself is not extensively detailed in public literature, its structural components—a pyridine ring, an ethylsulfonyl group, and a sulfonamide functional group—are characteristic of molecules with well-defined biological activities. This guide synthesizes available information on this compound and extrapolates its probable mechanism of action by analyzing the roles of its constituent moieties in related, well-characterized molecules. The primary predicted mechanism is the inhibition of Acetolactate Synthase (ALS), a pathway consistent with sulfonylurea herbicides.

Introduction to this compound

This compound (CAS RN: 117671-01-9) is a distinct chemical entity with the molecular formula C7H10N2O4S2.[2][3][4][5] It is classified as a pyridine sulfonamide. Its most prominent role is as a crucial building block in the industrial synthesis of Rimsulfuron, a post-emergence herbicide used for controlling a variety of grass and broadleaf weeds.[1] Given its status as a precursor and metabolite of a potent herbicide, understanding its potential biological interactions is critical for both efficacy and environmental impact assessments.

The sulfonamide functional group (-S(=O)2N-) is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.[6] In the context of herbicides, the sulfonylurea structure, for which this compound is an intermediate, is known to target a specific enzyme essential for plant growth.

Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The most probable mechanism of action for this compound, particularly in the context of its herbicidal lineage, is the inhibition of the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).

Rationale for ALS Inhibition:

-

Structural Relationship to Sulfonylurea Herbicides: this compound is a direct precursor to Rimsulfuron.[1] Sulfonylurea herbicides are renowned for their high specificity and potency as inhibitors of ALS. This enzyme is pivotal in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[6]

-

Essential Plant Pathway: The branched-chain amino acid pathway is indispensable for protein synthesis and overall plant development. Its absence in animals makes ALS an ideal target for selective herbicides.

-

Mode of Inhibition: Sulfonylureas act as potent, non-competitive inhibitors of ALS. They bind to a regulatory site on the enzyme, allosterically preventing the catalytic site from functioning correctly. This binding is typically slow but results in a very stable enzyme-inhibitor complex.

The inhibition of ALS leads to a rapid cessation of cell division and plant growth, ultimately resulting in plant death.

Molecular Interactions and Pathway Visualization

The interaction of sulfonylurea herbicides with ALS is highly specific. The inhibitor fits into a binding pocket near the active site, causing a conformational change that blocks substrate access. The pyridine sulfonamide core of the molecule plays a crucial role in this binding.

Caption: Predicted inhibitory pathway of this compound on the ALS enzyme.

Alternative and Secondary Mechanisms

While ALS inhibition is the primary predicted mechanism, the structural motifs of this compound suggest potential for other biological activities, which may contribute as secondary effects or be relevant in non-plant organisms.

-

Antibacterial Properties: The sulfonamide group is the cornerstone of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthetase (DHPS) in bacteria.[6] This enzyme is crucial for folic acid synthesis. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt bacterial DNA synthesis and replication.[6] It is plausible that this compound could exhibit weak antibacterial activity through this mechanism.

-

Carbonic Anhydrase Inhibition: Certain sulfonamides are potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes, including pH regulation and fluid balance. This is a common mechanism for diuretic drugs.

-

Endothelin Receptor Antagonism: Some research on the parent molecule, Pyridine-2-sulfonamide, suggests it may bind to the endothelin-A receptor, which could imply a potential for activity in mammalian systems, although this is less likely to be the primary mechanism in a herbicidal context.

Experimental Validation Protocols

To definitively confirm the mechanism of action, a series of biochemical and physiological assays would be required.

Protocol 1: In Vitro ALS Enzyme Inhibition Assay

Objective: To determine if this compound directly inhibits ALS enzyme activity.

Methodology:

-

Enzyme Extraction: Isolate ALS enzyme from a susceptible plant source (e.g., etiolated corn seedlings).

-

Assay Reaction: Set up a reaction mixture containing the extracted enzyme, pyruvate (substrate), and necessary cofactors (Thiamine pyrophosphate, MgCl2, FAD).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a known ALS inhibitor (e.g., Rimsulfuron) as a positive control and a solvent (e.g., DMSO) as a negative control.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes).

-

Reaction Quenching & Product Detection: Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.

-

Colorimetric Measurement: Add creatine and α-naphthol (Westerfeld reaction) to form a colored complex with acetoin. Measure the absorbance at 530 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: Workflow for the in vitro ALS enzyme inhibition assay.

Protocol 2: Whole Plant Growth Inhibition Assay

Objective: To assess the herbicidal activity of the compound on susceptible and resistant plant biotypes.

Methodology:

-

Plant Cultivation: Grow seeds of a susceptible plant species (e.g., Setaria faberi) and a known ALS-resistant biotype in a controlled environment (growth chamber).

-

Compound Application: At the two- to three-leaf stage, apply this compound at various concentrations using a laboratory sprayer.

-

Observation: Monitor plants for signs of growth inhibition, chlorosis, and necrosis over a period of 14-21 days.

-

Data Collection: Measure plant height and fresh/dry weight at the end of the observation period.

-

Analysis: Determine the GR50 value (the dose required to cause a 50% reduction in plant growth) for both susceptible and resistant biotypes. A significant difference in GR50 values would strongly support ALS as the target site.

Quantitative Data Summary

The following table presents hypothetical data that would be expected from the experimental validation protocols if this compound acts as an ALS inhibitor.

| Assay Type | Test Compound | Result (IC50 / GR50) | Comparison |

| In Vitro ALS Assay | This compound | 50 nM (Hypothetical) | Similar potency to other sulfonylureas |

| Rimsulfuron (Positive Control) | 10 nM (Typical) | ||

| Whole Plant Assay | This compound | 25 g/ha (Susceptible) | Effective at typical herbicide application rates |

| >500 g/ha (Resistant) | Demonstrates target-site resistance |

Conclusion

Based on its chemical structure and its role as a key intermediate for the herbicide Rimsulfuron, the primary mechanism of action for this compound is predicted to be the inhibition of the ALS enzyme. This leads to the disruption of branched-chain amino acid synthesis, cessation of cell division, and ultimately, plant death. While secondary mechanisms related to the sulfonamide moiety, such as antibacterial activity, may exist, its principal biological role in an agricultural context is almost certainly as a phytotoxin via the ALS pathway. Experimental validation through in vitro enzyme assays and whole-plant studies with resistant biotypes is necessary to definitively confirm this mechanism.

References

-

Tariq, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164047, this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate.

-

National Center for Biotechnology Information. (2021). 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide. PMC. Retrieved from [Link]

Sources

- 1. CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents [patents.google.com]

- 2. This compound | C7H10N2O4S2 | CID 164047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound , 97% , 117671-01-9 - CookeChem [cookechem.com]

- 5. echemi.com [echemi.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

3-(Ethylsulfonyl)pyridine-2-sulfonamide molecular weight

An In-depth Technical Guide to 3-(Ethylsulfonyl)pyridine-2-sulfonamide

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 117671-01-9), a key chemical intermediate and research compound. The document details its chemical and physical properties, molecular structure, synthesis pathways, and applications, with a particular focus on its role in agrochemicals and its potential as a scaffold in drug discovery. Furthermore, it outlines critical safety, handling, and analytical characterization protocols to support researchers, scientists, and drug development professionals in their work with this compound.

Introduction

This compound is a substituted pyridine derivative belonging to the sulfonamide class of organic compounds. The presence of both an ethylsulfonyl group and a sulfonamide group on the pyridine ring imparts specific chemical properties and reactivity, making it a valuable building block in organic synthesis. Its primary industrial significance lies in its role as a key intermediate in the manufacture of Rimsulfuron, a widely used sulfonylurea herbicide[1][2].

Beyond its agrochemical applications, the sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs[3][4][5]. This guide serves to consolidate the available technical information on this compound, providing a foundational resource for its synthesis, characterization, and potential exploration in novel applications.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is aggregated from various chemical suppliers and databases, providing a reliable reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Weight | 250.3 g/mol | [1][6][7][8] |

| Molecular Formula | C₇H₁₀N₂O₄S₂ | [1][6][7][8] |

| CAS Number | 117671-01-9 | [1][6][7][9] |

| Appearance | Off-white to light brown or pale yellow solid/powder | [6][10] |

| Melting Point | 211-212.5 °C | [9] |

| Boiling Point | 544.3 ± 60.0 °C at 760 mmHg | [9] |

| Density | 1.5 ± 0.1 g/cm³ | [9] |

| Solubility | Slightly soluble in DMSO and Methanol | [10] |

| IUPAC Name | This compound | [1] |

| InChI Key | ZVAJJLYQUHJURI-UHFFFAOYSA-N | [1][6][10] |

| SMILES | CCS(=O)(=O)c1cccnc1S(N)(=O)=O | [6][10] |

Molecular Structure and Reactivity

The structure of this compound is characterized by a pyridine ring substituted at the 2- and 3-positions.

-

Pyridine Ring: A heterocyclic aromatic ring that provides a rigid scaffold. The nitrogen atom influences the electronic properties of the ring, making it electron-deficient.

-

Sulfonamide Group (-SO₂NH₂): Located at the 2-position, this functional group is a cornerstone of many biologically active molecules. The acidic proton on the nitrogen and the electron-withdrawing nature of the sulfonyl group are key to its chemical reactivity and ability to form hydrogen bonds, a critical interaction in biological systems[4].

-

Ethylsulfonyl Group (-SO₂CH₂CH₃): Positioned at the 3-position, this is a strong electron-withdrawing group that further influences the electron density of the pyridine ring.

The combination of these functional groups makes the molecule a versatile chemical entity. The sulfonamide group can undergo reactions typical of amides, while the pyridine ring can participate in nucleophilic substitution reactions, although deactivated by the two sulfonyl groups[11].

Synthesis Pathway

A common industrial synthesis route for this compound starts from the readily available and inexpensive 2,3-dichloropyridine[2][12]. The process involves several key transformations designed to sequentially introduce the required functional groups with high yield and purity.

Experimental Protocol: Multi-step Synthesis

-

Thiolation: 2,3-dichloropyridine undergoes a nucleophilic substitution reaction with a thiolation reagent, such as a mixture of sodium sulfide and sulfur or sodium hydrosulfide (NaHS), in a suitable solvent like DMF or DMSO. This step selectively displaces one of the chlorine atoms to introduce a thiol or mercapto group, yielding 3-ethylsulfonyl-2-pyridinethiol[12]. The choice of a thiolation reagent is critical for achieving high regioselectivity and yield.

-

Chlorination/Oxidation: The intermediate, 3-ethylsulfonyl-2-mercaptopyridine, is then dissolved in a solvent mixture (e.g., dichloromethane and water) and cooled. Chlorine gas is bubbled through the solution[12]. This critical step achieves two transformations simultaneously: the thiol is oxidized to a sulfonyl chloride (-SO₂Cl). Careful temperature control (0-10°C) is essential to prevent over-oxidation and side reactions[12].

-

Amination: The resulting 3-ethylsulfonyl-2-pyridinesulfonyl chloride is reacted with aqueous ammonia[2]. The highly reactive sulfonyl chloride readily undergoes nucleophilic attack by ammonia to form the stable sulfonamide group, yielding the final product.

-

Work-up and Purification: After the reaction, the pH is adjusted to neutral (7.0-7.5) to precipitate the product. The solid is then collected by filtration, washed with water and a suitable organic solvent, and dried under vacuum to yield this compound with high purity[12].

Caption: Figure 1: Industrial Synthesis Workflow

Applications in Research and Industry

Agrochemicals

The primary industrial application of this compound is as a direct precursor to the herbicide Rimsulfuron[2]. Rimsulfuron belongs to the sulfonylurea class of herbicides, which are highly effective at low application rates. This compound is also known to be an environmental transformation product of Rimsulfuron, making it relevant for environmental and metabolic studies[1].

Drug Discovery and Development

The sulfonamide functional group is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and ability to mimic the transition state of enzymatic reactions[3]. It is a key component in drugs targeting a wide range of diseases. While this compound itself is not an approved drug, its structure represents a valuable starting point for the design of novel therapeutic agents.

The core structure could be explored for activity in several areas:

-

Enzyme Inhibition: Sulfonamides are classic inhibitors of enzymes like carbonic anhydrase and proteases[5][11].

-

Antibacterial Agents: As bioisosteres of para-aminobenzoic acid (PABA), sulfonamides inhibit folate synthesis in bacteria[11][13].

-

Anti-inflammatory Agents: Selective COX-2 inhibitors, such as Celecoxib, feature a sulfonamide moiety[13].

-

Anticancer Therapies: The scaffold is present in various anticancer agents that inhibit pathways crucial for tumor growth[4][5].

Caption: Figure 2: Potential Drug Discovery Applications

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautionary measures.

Hazard Identification

Based on the Globally Harmonized System (GHS), this compound presents the following hazards[1][9]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Ventilation: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[9][14].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat[9][15].

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[14][15].

-

Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, labeled container for disposal[14].

Storage Conditions

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place[9][10][16].

-

Keep away from incompatible materials such as strong oxidizing agents[14].

-

The recommended storage condition is at room temperature, sealed in a dry environment[10][16].

Conclusion

This compound is a compound of significant interest due to its established role as an agrochemical intermediate and its potential as a versatile scaffold for drug discovery. Its synthesis from common starting materials is well-documented, and its physicochemical properties are clearly defined. Understanding its reactivity, handling requirements, and diverse applications is crucial for chemists and researchers. This guide provides the foundational knowledge required to safely and effectively utilize this compound in both industrial and research settings.

References

- 1. This compound | C7H10N2O4S2 | CID 164047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents [patents.google.com]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajchem-b.com [ajchem-b.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. This compound , 97% , 117671-01-9 - CookeChem [cookechem.com]

- 9. echemi.com [echemi.com]

- 10. 3-ETHYLSULFONYL-2-PYRIDINESULFONAMIDE | 117671-01-9 [chemicalbook.com]

- 11. Buy this compound (EVT-291811) | 117671-01-9 [evitachem.com]

- 12. CN105153022A - Preparation method of 3-ethylsulfonyl-2-pyridinesulfonamide and intermediate thereof - Google Patents [patents.google.com]

- 13. openaccesspub.org [openaccesspub.org]

- 14. fishersci.com [fishersci.com]

- 15. kishida.co.jp [kishida.co.jp]

- 16. 3-ETHYLSULFONYL-2-PYRIDINESULFONAMIDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to 3-(Ethylsulfonyl)pyridine-2-sulfonamide: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Ethylsulfonyl)pyridine-2-sulfonamide is a heterocyclic organic compound that has garnered interest in various scientific fields, from medicinal chemistry to agrochemical research. Its structure, featuring a pyridine ring substituted with both an ethylsulfonyl and a sulfonamide group, makes it a subject of study for its potential biological activities. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and methods for its analytical characterization. The information presented herein is intended to support researchers and drug development professionals in their work with this compound.